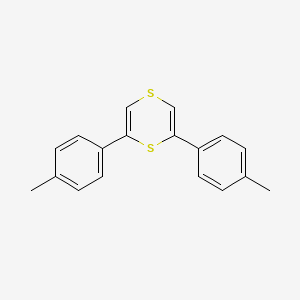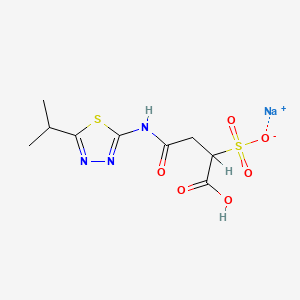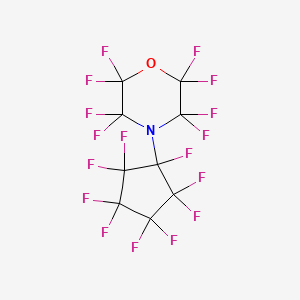
2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine: is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is part of a broader class of perfluorinated morpholines, known for their stability and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine typically involves the reaction of perfluorinated cyclopentyl compounds with morpholine derivatives. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of specialized fluorination agents and catalysts can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, although the presence of multiple fluorine atoms makes it highly resistant to oxidative degradation.
Reduction: Reduction reactions are less common due to the stability of the fluorinated structure.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, where less steric hindrance is present.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, strong bases.
Major Products: The major products of these reactions often retain the fluorinated structure, with modifications occurring primarily at the morpholine ring or the cyclopentyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine is used as a reagent in the synthesis of other fluorinated compounds. Its stability and reactivity make it valuable in the development of new materials and catalysts.
Biology: The compound’s resistance to degradation makes it useful in biological studies where long-term stability is required. It can be used as a probe or marker in various biological assays.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its unique properties allow for the development of novel therapeutic agents with enhanced stability and bioavailability.
Industry: Industrially, this compound is used in the production of high-performance coatings and lubricants. Its chemical resistance and low surface energy make it ideal for applications in harsh environments.
Wirkmechanismus
The mechanism of action of 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine involves its interaction with molecular targets through fluorine bonding. The presence of multiple fluorine atoms enhances its binding affinity to specific proteins and enzymes, potentially altering their activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions.
Vergleich Mit ähnlichen Verbindungen
- 2,2,3,3,5,5,6,6-Octafluoro-4-(heptafluoropropyl)morpholine
- 2,2,3,3,5,5,6,6-Octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine
Comparison: Compared to similar compounds, 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine exhibits enhanced stability and resistance to degradation. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
94718-25-9 |
|---|---|
Molekularformel |
C9F17NO |
Molekulargewicht |
461.07 g/mol |
IUPAC-Name |
2,2,3,3,5,5,6,6-octafluoro-4-(1,2,2,3,3,4,4,5,5-nonafluorocyclopentyl)morpholine |
InChI |
InChI=1S/C9F17NO/c10-1(11)2(12,13)4(16,17)5(18,3(1,14)15)27-6(19,20)8(23,24)28-9(25,26)7(27,21)22 |
InChI-Schlüssel |
DBPOMYFTYONHGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(N2C(C(OC(C2(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



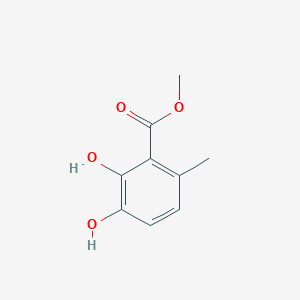
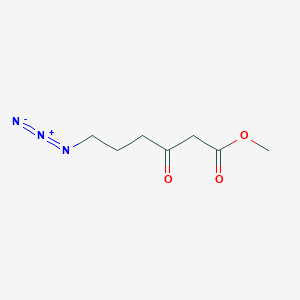

![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)

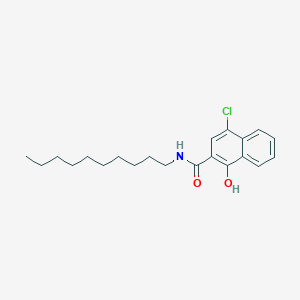
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
